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molecular formula C6H7ClN2O2 B129315 4-Chloro-2,6-dimethoxypyrimidine CAS No. 6320-15-6

4-Chloro-2,6-dimethoxypyrimidine

Cat. No. B129315
M. Wt: 174.58 g/mol
InChI Key: JHNRTJRDRWKAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106064B2

Procedure details

4-Chloro-2,6-dimethoxy-pyrimidine (2.2 g, 12.6 mmol) and sodium bicarbonate (2.39 g, 28.4 mmol) were stirred in aqueous methanol (50%, 40 mL) at room temperature. Bromine (3.52 g, 22.0 mmol) was added dropwise over a period of 60 minutes. After the addition was complete, stirring was continued or additional 60 minutes. The solid was collected and was washed with water to yield 6.2 g of crude material. 3.1 g of the crude material were dissolved in hot methanol (40 mL) and water (10 mL) was added. The resultant precipitate was collected and dried in vacuo to yield the product (1.0 g, 3.95 mmol). 1H (CDCl3): δ=4.05 (s, 3H), 3.99 (s, 3H) ppm.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[N:5]=[C:4]([O:10][CH3:11])[N:3]=1.C(=O)(O)[O-].[Na+].[Br:17]Br.O>CO>[Br:17][C:7]1[C:2]([Cl:1])=[N:3][C:4]([O:10][CH3:11])=[N:5][C:6]=1[O:8][CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)OC)OC
Name
Quantity
2.39 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.52 g
Type
reactant
Smiles
BrBr
Step Three
Name
crude material
Quantity
3.1 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
to yield 6.2 g of crude material
CUSTOM
Type
CUSTOM
Details
The resultant precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
BrC=1C(=NC(=NC1OC)OC)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.95 mmol
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 31.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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